Methyl 2-(3-hydroxythietan-3-yl)acetate
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Overview
Description
Methyl 2-(3-hydroxythietan-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the hydroxy group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxythietan-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 3-hydroxythietan-3-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxythietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-thietan-3-yl acetate.
Reduction: Formation of 3-hydroxythietan-3-ylmethanol.
Substitution: Formation of various substituted thietan derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxythietan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxythietan-3-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with similar reactivity but lacking the thietane ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a longer carbon chain and different odor profile .
Uniqueness
Methyl 2-(3-hydroxythietan-3-yl)acetate is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The combination of the hydroxy group and the ester functionality also makes it versatile for various chemical transformations.
Properties
Molecular Formula |
C6H10O3S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl 2-(3-hydroxythietan-3-yl)acetate |
InChI |
InChI=1S/C6H10O3S/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3 |
InChI Key |
KPHQKMXGQQGUSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CSC1)O |
Origin of Product |
United States |
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